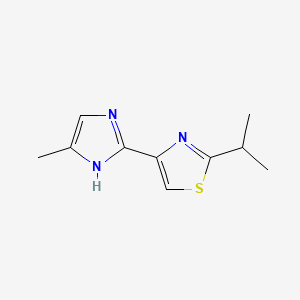

2-Isopropyl-4-(5-methyl-2-imidazolyl)thiazole

Description

Properties

Molecular Formula |

C10H13N3S |

|---|---|

Molecular Weight |

207.30 g/mol |

IUPAC Name |

4-(5-methyl-1H-imidazol-2-yl)-2-propan-2-yl-1,3-thiazole |

InChI |

InChI=1S/C10H13N3S/c1-6(2)10-13-8(5-14-10)9-11-4-7(3)12-9/h4-6H,1-3H3,(H,11,12) |

InChI Key |

IBXFONOWZKKXOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CSC(=N2)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-(5-methyl-2-imidazolyl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-isopropylthiazole with 5-methyl-2-imidazole in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-4-(5-methyl-2-imidazolyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or imidazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, alkylating agents, solvents like dichloromethane or acetonitrile.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole and imidazole derivatives.

Scientific Research Applications

2-Isopropyl-4-(5-methyl-2-imidazolyl)thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals, dyes, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(5-methyl-2-imidazolyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

- Hydrogen Bonding: The imidazole nitrogen atoms provide hydrogen-bonding sites, which are absent in methylaminomethyl-substituted analogs (e.g., 2-isopropyl-4-(methylaminomethyl)thiazole) . This may enhance interactions with polar residues in enzyme active sites.

Research Findings and Therapeutic Potential

- Cardioprotection : Imidazole-thiazole hybrids (e.g., MMPI-1154) reduce ischemia/reperfusion injury by inhibiting MMP-2, a protease involved in extracellular matrix degradation. The target compound’s imidazole group may similarly chelate zinc in MMP-2’s catalytic domain, though efficacy requires validation .

- Antimicrobial Applications: Thiazole derivatives with heteroaromatic substituents (e.g., imidazole) disrupt bacterial biofilms more effectively than glycopeptide antibiotics.

Data Tables

Table 1: Comparative Structural Features

| Feature | 2-Isopropyl-4-(5-methyl-2-imidazolyl)thiazole | MMPI-1154 | 2-Isopropyl-4-(methylaminomethyl)thiazole |

|---|---|---|---|

| Thiazole Position 2 | Isopropyl | Undisclosed | Isopropyl |

| Thiazole Position 4 | 5-Methylimidazolyl | Carboxylic acid group | Methylaminomethyl |

| Key Functional Groups | Imidazole (H-bond donor/acceptor) | Carboxylic acid (polar) | Amine (basic) |

| Potential Bioactivity | MMP inhibition, antimicrobial | MMP-2 inhibition | Intermediate |

Q & A

Q. What are the common synthetic routes for 2-Isopropyl-4-(5-methyl-2-imidazolyl)thiazole in academic research?

The Hantzsch thiazole synthesis is a foundational method, utilizing α-halo carbonyl compounds and thioureas under microwave or thermal conditions. Microwave-assisted protocols enhance reaction efficiency and yield . Additionally, coupling reactions with benzamide derivatives in the presence of catalysts (e.g., CuI) introduce functional groups, as demonstrated in analogous thiazole syntheses .

Q. What spectroscopic techniques are employed to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) elucidates proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups like thiazole C-S bonds. Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity by comparing calculated vs. experimental C/H/N/S percentages .

Q. How is compound purity validated during synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard. Melting point consistency with literature values and thin-layer chromatography (TLC) monitor reaction progress. Elemental analysis ensures stoichiometric accuracy .

Q. What initial biological screening models are appropriate for this compound?

Antimicrobial activity is assessed via broth microdilution (MIC determination). Anticancer potential uses MTT assays on cell lines (e.g., MCF-7). Enzyme inhibition studies (e.g., COX-2) employ fluorometric kits. Zebrafish models preliminarily evaluate toxicity .

Q. What safety precautions are recommended for laboratory handling?

Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid dust inhalation. Respiratory protection with N95 masks is advised. Emergency eyewash stations and showers must be accessible. Toxicity data should be supplemented with in-house cell-based assays .

Advanced Research Questions

Q. How do researchers analyze the structure-activity relationships (SAR) of this compound?

SAR studies involve systematic substitution on the thiazole and imidazole rings. For example, isopropyl groups enhance lipophilicity, affecting membrane permeability, while methylimidazole moieties influence receptor binding. Comparative in vitro assays and molecular docking with analogs (e.g., ethyl or cyclopropyl derivatives) identify critical functional groups .

Q. What computational methods predict the compound’s biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) simulates interactions with proteins (e.g., kinases). Pharmacophore modeling highlights essential interaction features. ADMET tools predict pharmacokinetics, prioritizing candidates for experimental validation .

Q. How can contradictory bioactivity data be resolved in thiazole research?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation includes orthogonal assay validation (enzymatic vs. cell-based), rigorous characterization (NMR, HPLC), and meta-analysis of published data. Dose-response reevaluation across multiple models clarifies discrepancies in anticancer activity .

Q. How does the thiazole-imidazole framework influence pharmacokinetics?

The thiazole ring resists cytochrome P450 oxidation, enhancing metabolic stability. Imidazole’s basicity improves solubility at physiological pH. LogP calculations predict moderate lipophilicity, balancing absorption and distribution. In vivo rodent studies are needed to confirm bioavailability and half-life .

Q. Can this compound serve as a lead for multitarget drug design?

The dual heterocyclic system enables interactions with diverse targets (e.g., kinase ATP pockets, DNA intercalation). Rational design could append substituents (e.g., sulfonamides) for secondary target engagement. Polypharmacology potential is supported by analogs with antiviral and anticancer dual activity .

Notes

- References : Ensure all experimental protocols align with institutional safety guidelines.

- Data Interpretation : Cross-validate computational predictions with empirical assays to minimize false positives.

- Methodology : Prioritize peer-reviewed synthesis protocols from journals over patent literature for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.